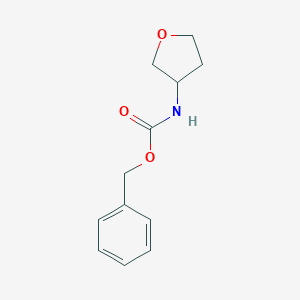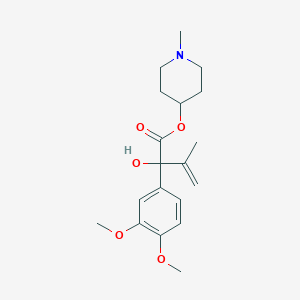
1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate, also known as MPDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a potent psychostimulant and is known to produce effects similar to those of other stimulants such as cocaine and amphetamines. The compound has been the subject of research in the scientific community due to its potential application in the field of neuroscience.
Wirkmechanismus
1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the psychostimulant effects produced by the compound. Additionally, 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate has been shown to act as a norepinephrine reuptake inhibitor, which may contribute to its stimulant effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate are similar to those produced by other stimulants such as cocaine and amphetamines. The compound has been shown to increase heart rate and blood pressure, as well as produce feelings of euphoria and increased energy. Additionally, 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate has been shown to produce hyperthermia and seizures in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate in lab experiments is its potent dopamine reuptake inhibition, which makes it a useful tool for studying the role of dopamine in the brain. Additionally, the compound has been shown to produce rewarding effects, which makes it a useful tool for studying the neural mechanisms underlying drug addiction. However, one of the limitations of using 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate in lab experiments is its potential for producing adverse effects such as hyperthermia and seizures.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate. One area of research could focus on the potential therapeutic applications of the compound. For example, 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate may be useful in the treatment of certain neurological disorders such as Parkinson's disease. Additionally, further research could be conducted to better understand the mechanisms underlying the adverse effects produced by the compound, such as hyperthermia and seizures. Finally, future research could focus on the development of safer and more effective analogs of 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate.
Synthesemethoden
The synthesis of 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate involves the reaction of 3,4-dimethoxyphenylacetonitrile with methylamine and formaldehyde to form 1-methyl-4-piperidinone. This intermediate is then reacted with isopropenyl glycolate to form the final product, 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate has been studied extensively in the field of neuroscience due to its potential application as a research tool. It has been shown to act as a potent dopamine reuptake inhibitor, which makes it a useful tool for studying the role of dopamine in the brain. Additionally, 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate has been shown to produce rewarding effects, which makes it a useful tool for studying the neural mechanisms underlying drug addiction.
Eigenschaften
CAS-Nummer |
101710-94-5 |
|---|---|
Produktname |
1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate |
Molekularformel |
C19H27NO5 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(1-methylpiperidin-4-yl) 2-(3,4-dimethoxyphenyl)-2-hydroxy-3-methylbut-3-enoate |
InChI |
InChI=1S/C19H27NO5/c1-13(2)19(22,14-6-7-16(23-4)17(12-14)24-5)18(21)25-15-8-10-20(3)11-9-15/h6-7,12,15,22H,1,8-11H2,2-5H3 |
InChI-Schlüssel |
NIHALXQKTUBPOF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(C1=CC(=C(C=C1)OC)OC)(C(=O)OC2CCN(CC2)C)O |
Kanonische SMILES |
CC(=C)C(C1=CC(=C(C=C1)OC)OC)(C(=O)OC2CCN(CC2)C)O |
Synonyme |
MANDELIC ACID, 3,4-DIMETHOXY-alpha-ISOPROPENYL-, 1-METHYL-4-PIPERIDYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




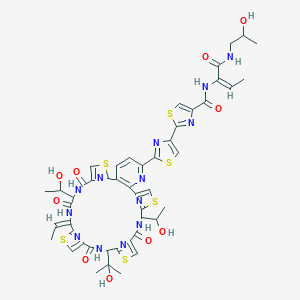

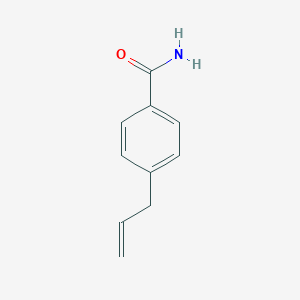
![Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)](/img/structure/B21173.png)

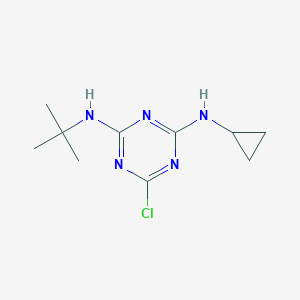
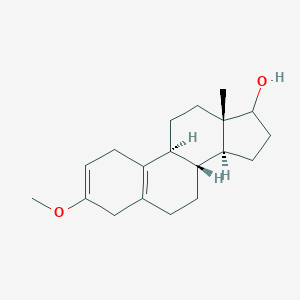
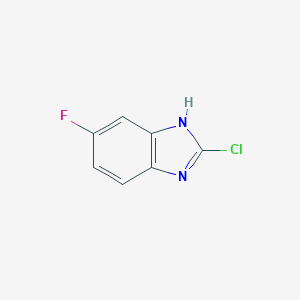
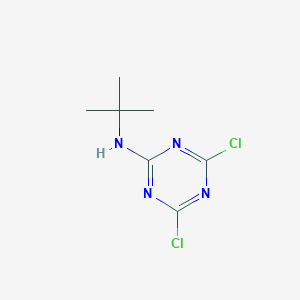
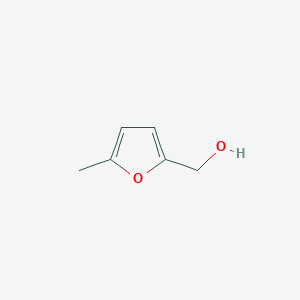
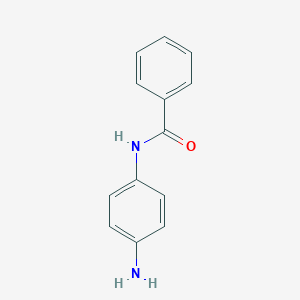
![2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name)](/img/structure/B21193.png)
